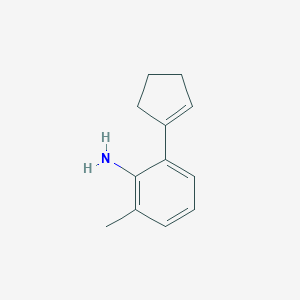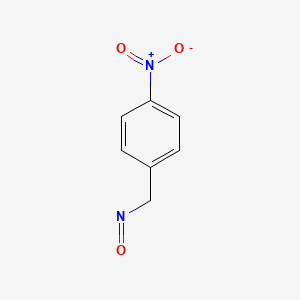
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is a chemical compound with a unique structure that includes a perimidine core substituted with isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate typically involves the reaction of N,N-diisopropyl-1,3-propanediamine with formic acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: N,N-diisopropyl-1,3-propanediamine and formic acid.
Conditions: Heating the mixture to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the perimidine core or the isopropyl groups.
Substitution: Substitution reactions can occur at the nitrogen atoms or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine derivatives with different functional groups, while reduction can lead to more saturated compounds.
Applications De Recherche Scientifique
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diisopropylhexahydropyrimidine: A similar compound with a hexahydro structure.
1,3-Diisopropyl-2-thiourea: Another related compound with a thiourea group.
Uniqueness
1,3-Di(propan-2-yl)-2,3-dihydro-1H-perimidin-1-ium formate is unique due to its specific substitution pattern and the presence of the formate group. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
627092-27-7 |
|---|---|
Formule moléculaire |
C18H24N2O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1,3-di(propan-2-yl)-1,2-dihydroperimidin-1-ium;formate |
InChI |
InChI=1S/C17H22N2.CH2O2/c1-12(2)18-11-19(13(3)4)16-10-6-8-14-7-5-9-15(18)17(14)16;2-1-3/h5-10,12-13H,11H2,1-4H3;1H,(H,2,3) |
Clé InChI |
VTBKPFHWNWEILB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH+]1CN(C2=CC=CC3=C2C1=CC=C3)C(C)C.C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)


![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)



![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
